molecular formula C20H19F2N3O3S B2998180 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole CAS No. 862798-67-2

2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole

Cat. No.: B2998180
CAS No.: 862798-67-2
M. Wt: 419.45
InChI Key: PNSIDNUUVFTODC-UHFFFAOYSA-N
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Description

Product Overview 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole is a synthetic small molecule with the molecular formula C20H19F2N3O3S and a molecular weight of 419.45 g/mol . Its structure features an oxazole core substituted with a 4-methylpiperazine group and a (4-fluorophenyl)sulfonyl moiety, making it a valuable heterocyclic building block in medicinal chemistry research . The compound is assigned CAS Number 862798-67-2 . Research Applications and Value This compound belongs to a class of substituted oxazoles that are of significant interest in early-stage drug discovery. Oxazole derivatives are frequently investigated as potential inhibitors of key biological targets due to their ability to mimic aromatic amino acids or peptide structures . Specifically, structural analogs containing the oxazole scaffold and a 4-methylpiperazine substitution have been explored for their activity against tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR) . These receptors are critical in processes like angiogenesis and cell proliferation, and their inhibitors are a major focus in oncology research . The presence of the (4-fluorophenyl)sulfonyl group is a common pharmacophore that can contribute to binding affinity and metabolic stability in bioactive molecules. Handling and Safety This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle the compound with appropriate precautions, consulting the relevant safety data sheet prior to use. The predicted density is 1.349±0.06 g/cm³ at 20°C . Supply Information The compound is available for research purposes, with purity typically at 90% or higher .

Properties

IUPAC Name

2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S/c1-24-10-12-25(13-11-24)20-19(29(26,27)15-8-6-14(21)7-9-15)23-18(28-20)16-4-2-3-5-17(16)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSIDNUUVFTODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the fluorophenyl groups: This step often involves nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the phenyl rings.

    Attachment of the sulfonyl group: This can be done using sulfonyl chlorides in the presence of a base to form the sulfonylated intermediate.

    Incorporation of the piperazine moiety: This step typically involves nucleophilic substitution reactions where the piperazine ring is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxazole/Thiazole Derivatives

Compound A : 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)oxazole
  • Structure : Shares the oxazole core, 4-methylpiperazine, and sulfonyl group but substitutes the 2-fluorophenyl with a m-tolyl group.
  • Molecular weight: 431.9 g/mol .
Compound B : 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole
  • Structure : Replaces oxazole with thiazole and substitutes sulfonyl with a methoxyphenyl group. Piperidine replaces piperazine.
  • Impact : Thiazole’s additional sulfur atom may enhance polar interactions. Piperidine’s reduced basicity compared to piperazine could affect solubility and target engagement. Crystallographic data (R factor = 0.040) confirms planar geometry .
Compound C : 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-1,3-oxazole
  • Structure : Features a furan substituent instead of fluorophenyl and a benzylsulfanyl group.
  • Sulfanyl groups may offer distinct redox properties .

Halogen-Substituted Isostructural Derivatives

Compounds 4 and 5 : Chloro vs. Bromo Thiazoles
  • Structures : 4-(4-Chlorophenyl)- and 4-(4-bromophenyl)-thiazole derivatives with fluorophenyl and triazole groups.
  • Key Findings: Isostructural with identical triclinic (P 1̄) symmetry and two independent molecules per asymmetric unit. Halogen size (Cl vs. Br) minimally affects molecular conformation but alters crystal packing due to van der Waals interactions.

Structural and Crystallographic Insights

  • Crystallography : SHELX software (SHELXL, SHELXS) is widely used for refining structures of analogous compounds, achieving high precision (e.g., mean C–C bond length = 0.002 Å in Compound B) .
  • Planarity : Most analogs exhibit near-planar cores except for perpendicular fluorophenyl groups, as seen in Compounds 4 and 5 .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core R1 (Position 2) R2 (Position 4) R3 (Position 5) Molecular Weight (g/mol) Bioactivity
Target Compound Oxazole 2-Fluorophenyl 4-Fluorophenylsulfonyl 4-Methylpiperazine ~428 (estimated) Not reported
Compound A Oxazole m-Tolyl 4-Chlorophenylsulfonyl 4-Methylpiperazine 431.9 Not reported
Compound B Thiazole 4-Fluorophenyl 4-Methoxyphenyl Piperidin-1-ylmethyl 410.5 Not reported
Compound C Oxazole Furan-2-yl 4-Chlorophenylsulfonyl 4-Fluorobenzylsulfanyl 486.0 Not reported
Compounds 4/5 Thiazole 5-(4-Fluorophenyl) 1-(4-Fluorophenyl)-5-methyltriazolyl Chloro/Bromo ~600 (estimated) Antimicrobial (Cl)

Table 2: Crystallographic Parameters

Compound Space Group Molecules/Asymmetric Unit R Factor Key Feature
Target Compound N/A N/A N/A Inferred planar core
Compounds 4/5 P 1̄ 2 ~0.040 Halogen-dependent packing
Compound B N/A 1 0.040 Planar geometry, piperidine flexibility

Research Findings and Implications

  • Therapeutic Potential: Structural analogs with antimicrobial activity (e.g., Compound 4) suggest the target compound may share similar applications, pending empirical validation .

Biological Activity

The compound 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole is a synthetic derivative belonging to the oxazole class, which has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, analgesic effects, and molecular docking studies, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21F2N3O4SC_{18}H_{21}F_2N_3O_4S, with a molecular weight of 380.43380.43 g/mol. The structure features a fluorophenyl group, a sulfonyl moiety, and a piperazine ring, which are critical for its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant activity against:

  • MCF-7 (Breast Cancer) : IC50_{50} values were reported at sub-micromolar concentrations, indicating potent cytotoxicity.
  • A549 (Lung Cancer) : Similar trends in cytotoxicity were observed.

The compound's mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometry assays showing increased caspase-3 activity in treated cells .

Table 1: Cytotoxic Activity Against Different Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-70.65Apoptosis induction
A5491.5Apoptosis induction
U-937 (Leukemia)0.5Apoptosis induction

Analgesic Activity

In addition to its anticancer properties, the compound was assessed for analgesic activity using the writhing test and hot plate test in animal models. The results indicated that it possesses analgesic properties comparable to standard analgesics like morphine.

Table 2: Analgesic Activity Assessment

Test MethodResultComparison
Writhing TestSignificant reductionComparable to morphine
Hot Plate TestIncreased latencyComparable to morphine

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinities of the compound with various targets involved in cancer progression and pain pathways. The results indicated strong interactions with proteins related to apoptosis and inflammatory responses.

Table 3: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
Bcl-2-9.0Hydrophobic interactions
COX-2-8.5Hydrogen bonding
P53-10.0Electrostatic interactions

Case Studies

Several case studies highlighted the therapeutic potential of oxazole derivatives similar to the compound . For instance, derivatives exhibiting structural similarities have shown enhanced anticancer activities and reduced side effects compared to traditional chemotherapeutics .

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